

Lorglumide: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lorglumide*

Cat. No.: *B1675136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin A (CCK-A) receptor.^[1] As a member of the glutamic acid-derived class of CCK antagonists, it has been instrumental as a pharmacological tool for investigating the physiological roles of CCK-A receptors.^[2] This document provides a comprehensive technical overview of **Lorglumide**'s chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of key quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.

Chemical Structure and Identification

Lorglumide, with the IUPAC name 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid, is a synthetic small molecule.^[1] Its structure features a dichlorobenzoyl moiety linked to a glutamic acid derivative, with the gamma-carboxyl group amidated with dipentylamine.

Identifier	Value
IUPAC Name	4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
CAS Number	97964-56-2
Molecular Formula	C ₂₂ H ₃₂ Cl ₂ N ₂ O ₄
Molecular Weight	459.41 g/mol
SMILES	CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O) C1=CC(=C(C=C1)Cl)Cl
InChI Key	IEKOTSCYBBDIJC-UHFFFAOYSA-N

Physicochemical Properties

Lorglumide is typically supplied as a white to off-white solid powder. While experimentally determined data for some properties are not readily available in the public domain, key characteristics are summarized below.

Property	Value	Source
Melting Point	Not experimentally determined in available literature.	
pKa	Not experimentally determined in available literature.	
Solubility	Soluble in methanol and water (as sodium salt). Soluble in DMSO.	LKT Labs, MedKoo Biosciences

Pharmacological Properties

Lorglumide is a well-characterized antagonist of the CCK-A receptor, exhibiting competitive and selective binding. Its pharmacological effects are primarily mediated through the inhibition of CCK-A receptor signaling in various tissues.

Mechanism of Action

Lorglumide acts as a competitive antagonist at the CCK-A receptor.[2] This means it binds to the same site as the endogenous ligand, cholecystokinin (CCK), but does not activate the receptor. By occupying the binding site, it prevents CCK from eliciting its physiological effects. Schild plot analysis has confirmed the competitive nature of this antagonism.[3]

Potency and Selectivity

The potency of **Lorglumide** has been determined in various in vitro and in vivo systems. The pA₂ value, a measure of antagonist potency, has been reported to be approximately 7.31 in rat pancreatic acini.[3] In guinea pig gallbladder, the pKB value, another measure of antagonist affinity, was determined to be 7.59.[4] **Lorglumide** displays significant selectivity for the CCK-A receptor over the CCK-B receptor.[1]

Parameter	Value	Tissue/Model
pA ₂	7.31 ± 0.45	Rat pancreatic acini (antagonism of caerulein-induced amylase release)
pKB	7.59	Guinea-pig isolated gall bladder
IC ₅₀ (vs CCK-8)	0.11 mg/kg	Inhibition of sincalide-induced delay in gastric emptying in rats

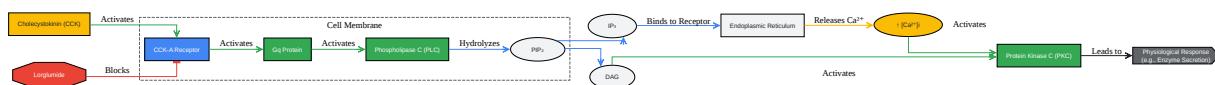
Pharmacodynamics

Lorglumide's antagonism of the CCK-A receptor leads to a range of physiological effects, primarily related to the gastrointestinal system:

- Inhibition of Gallbladder Contraction: **Lorglumide** effectively blocks CCK-induced gallbladder contraction.[2][5]
- Reduction of Pancreatic Secretion: It inhibits CCK-stimulated pancreatic enzyme secretion. [2][3]

- Gastrointestinal Motility: **Lorglumide** can reverse the delay in gastric emptying caused by CCK agonists.^[6]
- Pancreatic Growth: It has been shown to inhibit the trophic effects of CCK on the pancreas.^[7]

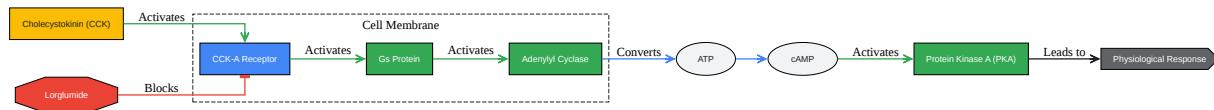
Pharmacokinetics (ADME)


Detailed pharmacokinetic data specifically for **Lorglumide** is limited in publicly available literature. However, studies on related glutameric acid derivatives like proglumide and dexloxiglumide provide some insights. Proglumide is rapidly absorbed orally, with the majority excreted in the urine.^[8] Dexloxiglumide, another CCK-A antagonist, is also rapidly absorbed and primarily cleared by the liver, with metabolites excreted in feces and urine.^[9] It is plausible that **Lorglumide** follows a similar pattern of absorption and elimination, though specific studies are required for confirmation. **Lorglumide** is reported to be active after oral administration.^[2]

Signaling Pathways

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs protein pathways. **Lorglumide**, by blocking this receptor, inhibits these downstream signaling cascades.

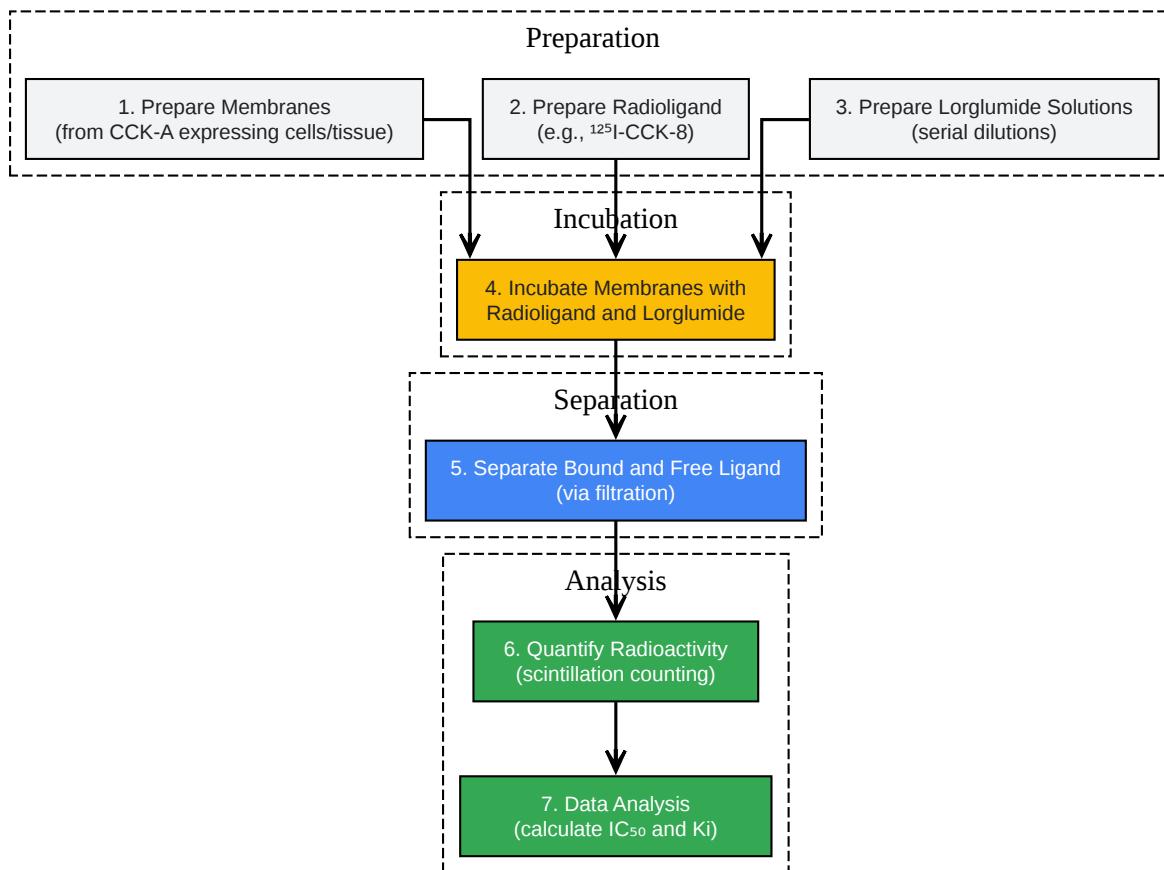
Gq-Mediated Pathway


Activation of the CCK-A receptor by CCK leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with elevated Ca²⁺, activates protein kinase C (PKC).

[Click to download full resolution via product page](#)**Figure 1: Lorglumide's blockade of the Gq-mediated CCK-A receptor signaling pathway.**

Gs-Mediated Pathway

The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).


[Click to download full resolution via product page](#)**Figure 2: Lorglumide's blockade of the Gs-mediated CCK-A receptor signaling pathway.**

Experimental Protocols

Detailed experimental protocols for the characterization of **Lorglumide** are crucial for reproducibility. Below are generalized methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of **Lorglumide** for the CCK-A receptor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lorglumide - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo comparison of inhibition with proglumide and CR-1409 of cholecystokinin-induced pressure in the biliary tract of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of long-term administration of lorglumide (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lorglumide: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675136#chemical-structure-and-properties-of-lorglumide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com